An In-depth Technical Guide to Benzo(j)fluoranthene: Chemical Structure, Properties, and Toxicological Profile
An In-depth Technical Guide to Benzo(j)fluoranthene: Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(j)fluoranthene (B(j)F) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂.[1] As a product of incomplete combustion of organic materials, it is a widespread environmental contaminant found in sources such as tobacco smoke, vehicle exhaust, and coal tar.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological characteristics of Benzo(j)fluoranthene, with a focus on its metabolic activation and carcinogenic potential. The information presented herein is intended to support research and development efforts related to this compound.
Chemical Structure and Identification
Benzo(j)fluoranthene is a pentacyclic aromatic hydrocarbon, consisting of five fused benzene (B151609) rings. Its structure is characterized by a non-alternant arrangement, which contributes to its specific chemical and biological properties.
Table 1: Chemical Identification of Benzo(j)fluoranthene
| Identifier | Value |
| IUPAC Name | Benzo[j]fluoranthene |
| CAS Number | 205-82-3 |
| Molecular Formula | C₂₀H₁₂ |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 |
| InChI Key | KHNYNFUTFKJLDD-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of Benzo(j)fluoranthene influence its environmental fate, transport, and bioavailability. It is a solid at room temperature with very low solubility in water, indicating a tendency to adsorb to particulate matter and sediment in the environment.
Table 2: Physicochemical Properties of Benzo(j)fluoranthene
| Property | Value | Reference |
| Molecular Weight | 252.31 g/mol | [4] |
| Appearance | Yellow crystals or needles | [4][5] |
| Melting Point | 165.2 °C | [5] |
| Boiling Point | ~480 °C (estimate) | [6] |
| Water Solubility | 2.5 µg/L (temperature not stated) | [2][4] |
| logP (Octanol-Water Partition Coefficient) | 6.4 (computed) | [5] |
| Density | 1.286 g/cm³ | [7] |
| Vapor Pressure | 1.81 x 10⁻⁸ mmHg at 25°C | [2] |
Toxicological Profile
Benzo(j)fluoranthene is recognized as a carcinogenic compound by multiple international and national health agencies. Its toxicity is primarily attributed to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.
Table 3: Toxicological Data for Benzo(j)fluoranthene
| Parameter | Finding | Reference |
| IARC Classification | Group 2B: Possibly carcinogenic to humans | [4][6] |
| NTP Classification | Reasonably anticipated to be a human carcinogen | [4][8] |
| Primary Mechanism of Toxicity | Formation of DNA adducts following metabolic activation | [2] |
| Carcinogenicity in Animals | Active as a tumor initiator on mouse skin; carcinogenic in mouse skin and rat lungs | [2][3] |
Metabolic Activation and Carcinogenesis
The carcinogenicity of Benzo(j)fluoranthene is not intrinsic but arises from its metabolic activation by cellular enzymes. This multi-step process, primarily occurring in the liver, involves a series of oxidation and hydrolysis reactions that convert the parent compound into highly reactive diol epoxides. These ultimate carcinogens can then form covalent adducts with DNA, leading to mutations and the initiation of cancer if not repaired.
The metabolic activation of Benzo(j)fluoranthene is initiated by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP1B families. These enzymes introduce an epoxide group onto the B(j)F molecule. Subsequently, epoxide hydrolase (EH) catalyzes the hydrolysis of the epoxide to form a trans-dihydrodiol. A second epoxidation by CYP enzymes at a different position on the dihydrodiol results in the formation of a diol epoxide. The trans-4,5-dihydrodiol and trans-9,10-dihydrodiol have been identified as major metabolites.[7] Detoxification pathways, such as conjugation with glutathione, glucuronic acid, or sulfate, also exist to eliminate these reactive intermediates.
Experimental Protocols
Analysis of Benzo(j)fluoranthene in Soil by HPLC-FLD
This protocol is based on methodologies for the analysis of PAHs in environmental samples and is adapted for Benzo(j)fluoranthene.
a. Sample Extraction (QuEChERS Method)
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 30 seconds.
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Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
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Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
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Transfer a 6 mL aliquot of the acetonitrile extract to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
c. HPLC-FLD Analysis
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HPLC System: Agilent 1200 Series or equivalent.
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Column: Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.
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Mobile Phase: Gradient elution with acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Fluorescence Detector (FLD): Set at appropriate excitation and emission wavelengths for Benzo(j)fluoranthene (e.g., Excitation: 290 nm, Emission: 430 nm).
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Quantification: Use a multi-point calibration curve prepared from certified Benzo(j)fluoranthene standards.
³²P-Postlabeling Assay for B(j)F-DNA Adducts
This ultrasensitive method is used to detect and quantify DNA adducts formed from exposure to carcinogens like Benzo(j)fluoranthene.[2][3][9][10]
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DNA Isolation and Digestion:
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Isolate DNA from tissues or cells exposed to Benzo(j)fluoranthene using standard phenol-chloroform extraction or a commercial kit.
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Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[9]
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-
Adduct Enrichment:
-
Enrich the adducted nucleotides by digesting the normal nucleotides to deoxyribonucleosides with nuclease P1.[9]
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-
⁵'-Labeling of Adducts:
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Chromatographic Separation:
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Separate the ³²P-labeled DNA adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[9]
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-
Detection and Quantification:
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Detect the separated adducts by autoradiography (e.g., using a phosphorimager screen).
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Quantify the level of adducts by measuring the radioactivity in the adduct spots and comparing it to the total radioactivity of the DNA sample. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.
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Conclusion
Benzo(j)fluoranthene is a genotoxic and carcinogenic PAH of significant environmental and public health concern. Its carcinogenicity is a direct consequence of its metabolic activation to reactive diol epoxides that form DNA adducts. Understanding the chemical properties, metabolic pathways, and toxicological effects of Benzo(j)fluoranthene is crucial for risk assessment and the development of potential strategies for mitigating its harmful effects. The experimental protocols provided in this guide offer standardized methods for the detection and quantification of Benzo(j)fluoranthene and its DNA adducts, which are essential tools for researchers in this field.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. ecaservice.ru [ecaservice.ru]
- 7. epa.gov [epa.gov]
- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
